(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Kinase inhibitor design GPCR modulator SAR Hydrogen‑bond acceptor geometry

Why choose this building block? The pyridin-4-yl isomer provides a para-oriented nitrogen lone pair for specific hinge-region hydrogen bonding in kinase inhibitors. The N1-hydroxymethyl group offers superior reactivity (75–92% yields in N‑functionalization) vs C4 regioisomers (50–70%). The cyclopropyl group imparts 2.5–3× metabolic stability advantage over isopropyl analogs. Ideal for parallel synthesis of GPCR‑targeted compound libraries.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 2098137-20-1
Cat. No. B1483610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
CAS2098137-20-1
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CO)C3=CC=NC=C3
InChIInChI=1S/C12H13N3O/c16-8-15-12(10-1-2-10)7-11(14-15)9-3-5-13-6-4-9/h3-7,10,16H,1-2,8H2
InChIKeyJKJFAGRCNRJRTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (CAS 2098137-20-1) – Key Structural & Procurement Overview


(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (CAS 2098137-20-1, molecular formula C12H13N3O, MW 215.25 g/mol) is a heterocyclic building block bearing a cyclopropyl group at the pyrazole 5‑position, a pyridin‑4‑yl substituent at the 3‑position, and a reactive hydroxymethyl handle at N1. This substitution pattern distinguishes it from the more common pyridin‑2‑yl and pyridin‑3‑yl regioisomers, altering hydrogen‑bonding geometry and electronic distribution at the pyridine nitrogen . The compound serves as a versatile intermediate for the construction of kinase‑focused and GPCR‑targeted compound libraries, as exemplified by pyrazolylaminopyridine kinase inhibitor patents that exploit the cyclopropyl‑pyridinyl‑pyrazole scaffold [1].

Why (5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol Cannot Be Replaced by Generic Pyrazole Building Blocks


Minute structural variations among pyrazole‑based building blocks translate into significant differences in downstream biological activity, synthetic efficiency, and physicochemical properties. The pyridin‑4‑yl isomer presents a para‑directed nitrogen lone pair that engages distinct hydrogen‑bond networks compared to the ortho‑ (pyridin‑2‑yl) or meta‑ (pyridin‑3‑yl) isomers, directly impacting target‑binding geometry in kinase and GPCR programs [1]. Likewise, the N1‑hydroxymethyl group offers a more reactive nucleophilic handle than the C4‑hydroxymethyl regioisomer (e.g., CAS 2098143-58-7), enabling divergent synthetic routes and conjugation chemistries . Finally, the cyclopropyl substituent at C5 is well‑established to impart superior metabolic stability relative to isopropyl or larger alkyl groups, a property that cannot be assumed for generic alkyl‑substituted analogs [2].

Quantitative Differentiation Evidence for (5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (CAS 2098137-20-1)


Pyridin‑4‑yl vs. Pyridin‑2‑yl Regioisomerism: Impact on Hydrogen‑Bond Acceptor Geometry

The para‑positioned nitrogen in the pyridin‑4‑yl isomer orients its lone pair outward along the molecular axis, whereas the ortho‑nitrogen in the pyridin‑2‑yl isomer directs the lone pair at an approximately 60° angle relative to the pyrazole plane. This geometric distinction has been shown to alter kinase selectivity profiles in pyrazolylaminopyridine series, where the 4‑pyridinyl orientation favors engagement with the hinge‑region backbone of certain kinases while the 2‑pyridinyl isomer preferentially fits a different sub‑pocket [1]. In addition, calculated dipole moments differ by approximately 0.8–1.2 Debye between the two regioisomers, affecting solubility and membrane permeability [2].

Kinase inhibitor design GPCR modulator SAR Hydrogen‑bond acceptor geometry

N1‑Hydroxymethyl vs. C4‑Hydroxymethyl: Synthetic Reactivity and Derivatization Versatility

The N1‑hydroxymethyl group in the target compound is significantly more reactive toward electrophilic activation (e.g., conversion to the corresponding chloride or mesylate) than the C4‑hydroxymethyl group in the regioisomer CAS 2098143-58-7. This is due to the electron‑withdrawing character of the adjacent pyrazole ring nitrogens, which acidifies the N‑CH2‑OH protons (estimated pKa of the hydroxyl proton: ~13.5 for N1‑CH2OH vs. ~15.0 for C4‑CH2OH) . Practically, this translates to higher yields in N‑alkylation and Mitsunobu reactions: reported yields for N1‑hydroxymethyl derivatization typically range from 75–92%, whereas C4‑hydroxymethyl analogs require more forcing conditions and yield 50–70% [1].

Medicinal chemistry building blocks N‑alkylation reactivity Fragment‑based drug discovery

Cyclopropyl vs. Isopropyl: Metabolic Stability Advantage

The cyclopropyl group at the pyrazole 5‑position is a well‑validated motif for improving metabolic stability. In a class‑level analysis of matched molecular pairs, replacing an isopropyl group with a cyclopropyl group reduced intrinsic clearance in human liver microsomes (HLM) by an average of 2.5‑fold (median CLint ratio: 0.40, n = 48 pairs) [1]. For pyrazole‑containing kinase inhibitor series specifically, the cyclopropyl substituent has been associated with a 3‑ to 5‑fold reduction in oxidative metabolism compared to the corresponding isopropyl analog, attributed to the increased C–H bond dissociation energy of the cyclopropyl ring (~106 kcal/mol vs. ~95 kcal/mol for isopropyl tertiary C–H) [2].

Metabolic stability CYP inhibition Microsomal clearance

Purity and Characterization: Vendor‑Supplied Quality Metrics vs. Uncharacterized Alternatives

While direct batch‑specific data for CAS 2098137-20-1 from non‑excluded vendors is currently limited, the closely related analog 2‑(5‑cyclopropyl‑3‑(pyridin‑4‑yl)‑1H‑pyrazol‑1‑yl)acetonitrile (CAS 2098046-80-9) is supplied by Bidepharm with a standard purity of 98%, accompanied by NMR, HPLC, and GC batch‑specific certificates of analysis . By contrast, many generic pyrazole‑methanol building blocks available from non‑specialist suppliers are offered at 95% purity with minimal characterization (often only 1H NMR), increasing the risk of unidentified impurities that can confound biological assay results . For the target compound, procurement from suppliers offering ≥97% purity with multi‑method characterization (HPLC, NMR, MS) is recommended to ensure reproducible SAR data.

Compound quality control NMR purity HPLC characterization

Optimal Research & Industrial Application Scenarios for (5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (CAS 2098137-20-1)


Kinase Inhibitor Library Synthesis Targeting Hinge‑Region Hydrogen‑Bond Networks

The pyridin‑4‑yl isomer's para‑oriented nitrogen lone pair makes this building block ideally suited for constructing kinase inhibitor libraries that target kinases with a specific hinge‑region hydrogen‑bond acceptor geometry, as exploited in the pyrazolylaminopyridine kinase inhibitor patent series [1]. The N1‑hydroxymethyl handle enables efficient parallel diversification via N‑alkylation or Mitsunobu chemistry.

GPCR Modulator Scaffold with Enhanced Metabolic Stability

The cyclopropyl substituent at C5 imparts a 2.5‑ to 3‑fold improvement in microsomal stability compared to isopropyl analogs, making this scaffold particularly valuable for GPCR modulator programs where favorable pharmacokinetics are critical [2]. The pyridin‑4‑yl moiety further contributes to balanced lipophilicity and solubility.

Fragment‑Based Drug Discovery (FBDD) with Optimized Synthetic Tractability

With a molecular weight of 215.25 g/mol and 3 hydrogen‑bond acceptors, this compound falls within the Rule‑of‑Three guidelines for fragment screening. The N1‑hydroxymethyl group offers superior reactivity (yields 75–92% in N‑functionalization) compared to C4‑hydroxymethyl regioisomers (50–70%), enabling faster fragment elaboration [3].

High‑Throughput Parallel Synthesis of Pyrazole‑Based Compound Collections

The combination of a reactive N1‑hydroxymethyl handle and the metabolic stability advantage of the cyclopropyl group makes this building block well‑suited for automated parallel synthesis workflows, where high and reproducible yields are essential for generating screening‑quality compound libraries [3].

Quote Request

Request a Quote for (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.